1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety, with a thione (C=S) group at the 3-position. This structure confers unique electronic and steric properties, enabling diverse applications in coordination chemistry, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazole-3-thione |
InChI |
InChI=1S/C6H8N2S/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9) |
InChI Key |
FGCRKQHSRBDRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the intermediate 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, which is then treated with sulfur to yield the thione derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 3-position and N1-substituents significantly influence properties and applications:
*Calculated based on molecular formulas.
Key Observations:
- Thione vs. Carboxylate/Ester: The thione’s sulfur atom enhances metal coordination strength in MOFs compared to oxygen-containing analogs, as seen in Fe(cta)2’s mechanical stability . The ethyl carboxylate derivative, however, is more lipophilic, favoring drug delivery .
- Biological Activity: Hydrazide derivatives (e.g., P3C) show enhanced cytotoxicity due to the naphthyl group’s planar aromatic structure, which likely intercalates DNA or inhibits kinases . Dichlorobenzyl substitution increases hydrophobicity, improving membrane permeability for antiproliferative effects .
Physical and Chemical Properties
- Thermal Stability: Ethyl 3-carboxylate has a melting point of 125°C and boiling point of 384°C, while the thione’s higher polarizability may lower its melting point .
- Solubility: The carboxylic acid derivative (CAS 5932-32-1) is water-soluble due to its ionizable COOH group, whereas the thione is more soluble in organic solvents .
Mechanistic and Application Differences
- MOFs: Thione-based Fe(cta)2 exhibits a high-spin state at room temperature, critical for pressure-responsive applications. Triazolate analogs (e.g., Fe(mta)2) show similar bulk moduli but differ in void fractions and bond strengths .
- Therapeutic Potential: Thione derivatives are less explored in drug development compared to carboxylates and hydrazides, which dominate anticancer research due to their tunable pharmacophores .
Biological Activity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione is a heterocyclic compound characterized by a fused cyclopentane and pyrazole ring structure, along with a thione functional group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is , and it has shown promise in various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-oxocyclopentanedithiocarboxylic acid with hydrazine, resulting in the formation of the thione derivative through a condensation process. Variations in reaction conditions can yield different derivatives or related compounds, influencing the yield and purity of the final product.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , particularly in inhibiting cancer cell proliferation. Its structural similarity to other bioactive compounds allows it to interact with various biological targets involved in cancer progression.
Interaction with Cannabinoid Receptors
The compound has been evaluated for its interaction with cannabinoid receptors, specifically acting as an antagonist at the CB1 receptor. This interaction suggests its potential relevance in pain management and neuropharmacology , indicating that it may modulate pain perception and inflammatory responses.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound possess significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Neuroprotective Effects : Its ability to interact with neurological pathways suggests potential neuroprotective applications.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dihydro-3(2H)-thioxo-pyrazole | Similar pyrazole ring | Antimicrobial activity |
| 3-Amino-1H-pyrazole | Contains amino group | Anticancer properties |
| 5-Methyl-1H-pyrazole | Methyl substitution on pyrazole | Neuroprotective effects |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
- Inflammation Models : In vivo studies using carrageenan-induced edema models showed that compounds derived from the thione exhibited comparable anti-inflammatory effects to standard drugs like indomethacin .
- Neuropharmacological Research : Research indicated that the compound's interaction with cannabinoid receptors could provide insights into its potential use in treating chronic pain conditions.
Q & A
Basic: What are the standard synthetic routes for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing cyclopentanone derivatives with thiosemicarbazide in ethanol under acidic (HCl) conditions, followed by recrystallization from aqueous ethanol . Alternative routes include using carbon disulfide and potassium hydroxide in ethanol under prolonged reflux (e.g., 10 hours), followed by acidification to isolate the thione . Key parameters include stoichiometric ratios of reagents, solvent selection, and temperature control.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization involves systematic variation of:
- Temperature : Higher reflux temperatures (e.g., 80°C vs. room temperature) may accelerate cyclization but risk side reactions.
- Catalyst concentration : Adjusting HCl or KOH molarity (e.g., 0.01 mol KOH per 0.01 mol substrate) to balance reaction rate and byproduct formation .
- Reaction duration : Monitoring via TLC to terminate reactions at completion, avoiding over-refluxing.
Post-synthesis purification through gradient recrystallization (e.g., 50% aqueous ethanol) or column chromatography enhances purity .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
Standard methods include:
- 1H/13C NMR : To confirm cyclopentane and pyrazole ring protons (δ 2.5–4.0 ppm) and thione sulfur environments.
- IR spectroscopy : Identification of C=S stretches (~1200–1050 cm⁻¹).
- Mass spectrometry (MS) : For molecular ion ([M+H]+) validation.
TLC is employed for real-time reaction monitoring .
Advanced: How can advanced analytical methods resolve structural ambiguities?
Answer:
- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming bicyclic frameworks.
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, distinguishing regioisomers.
- High-resolution MS (HRMS) : Validates exact mass (<5 ppm error) for complex derivatives .
Basic: What pharmacological applications are associated with this compound?
Answer:
The core structure is a scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Derivatives like 3-(chloromethyl)-analogs are studied for enhanced bioactivity . Thione groups may chelate metal ions, enabling potential anticancer or antiviral mechanisms .
Advanced: How are structure-activity relationships (SAR) studied for derivatives?
Answer:
- Functionalization : Introducing substituents (e.g., chloromethyl, pyridyl groups) at the 3-position to modulate lipophilicity and target binding .
- Biological assays : Testing against enzyme panels (e.g., kinases) or microbial strains to correlate substituent effects with activity.
- Docking studies : Preliminary computational screening to prioritize synthetic targets .
Basic: What are recommended storage conditions to ensure stability?
Answer:
Store under inert atmosphere (N2/Ar) at 4°C in amber vials. Recrystallization from ethanol/water mixtures reduces hygroscopicity and oxidative degradation .
Advanced: How can degradation pathways be analyzed under stress conditions?
Answer:
- Forced degradation studies : Expose to heat (60°C), UV light, or acidic/alkaline conditions.
- HPLC-MS : Identifies degradation products (e.g., oxidation to disulfides or ring-opening byproducts).
- Kinetic modeling : Predicts shelf-life using Arrhenius equations .
Advanced: How to address contradictions in reported synthetic yields?
Answer:
- Controlled replication : Repeat experiments with identical reagents and equipment.
- Byproduct analysis : Use LC-MS or NMR to identify impurities affecting yield calculations.
- DoE (Design of Experiments) : Statistically isolates critical variables (e.g., solvent purity, stirring rate) .
Basic: What computational tools predict the compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
